2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic derivative that has garnered interest due to its potential biological activity. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with methoxyphenyl groups and an acetamide moiety. Its molecular formula is C19H22N2O4, with a molecular weight of approximately 342.39 g/mol. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including:
- Enzyme Inhibition : It has been hypothesized that the compound may inhibit certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Potential interactions with specific receptors could lead to altered signaling pathways, impacting cellular responses.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including:
These findings highlight the potential of the compound in cancer therapy.
Antioxidant Activity
The oxidative stress response plays a critical role in various diseases. Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative damage in cellular models. For example:
- Cell Line : SH-SY5Y (neuroblastoma)
- Assay : MTT assay showed significant cell viability at concentrations up to 80 µM, indicating low toxicity and potential neuroprotective effects against oxidative stress .
Case Studies
A recent study explored the efficacy of this compound in a mouse model of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The study employed histological analysis and found decreased proliferation markers in treated tissues .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antitumor Agent : Effective against various cancer cell lines.
- Neuroprotective Agent : Potential for use in neurodegenerative diseases due to its antioxidant properties.
- Anti-inflammatory Effects : Suggested by its ability to modulate inflammatory pathways.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-5-16(6-8-17)23-13-15(12-21(23)25)22-20(24)11-14-4-9-18(27-2)19(10-14)28-3/h4-10,15H,11-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKECDFWBPCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.